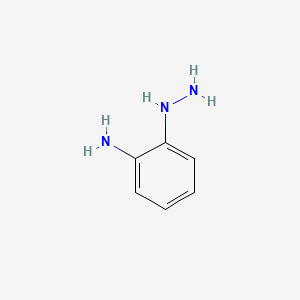

2-Aminophenylhydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

2-hydrazinylaniline |

InChI |

InChI=1S/C6H9N3/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,7-8H2 |

InChI Key |

OZPGBDVJESXYAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminophenylhydrazine and Its Precursors

Reduction-Based Synthetic Routes to 2-Aminophenylhydrazine

Reduction-based methods are the most common pathways for the synthesis of this compound. These routes typically start from a precursor containing a nitro group, which is then converted to the desired amino group.

Catalytic hydrogenation is a widely used technique for the reduction of nitro groups. ontosight.ai This method involves the use of hydrogen gas in the presence of a metal catalyst. libretexts.org

Catalysts: Common catalysts for this reaction include palladium on carbon (Pd-C), platinum oxide (PtO₂), and Raney nickel. libretexts.orgnih.gov These catalysts provide a surface for the reaction to occur, facilitating the addition of hydrogen atoms across the nitro group. libretexts.org

Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol (B145695). ijcrt.org For instance, the reduction of ethyl-5-bromo-2-nitrophenylacetate to ethyl-2-amino-5-bromophenylacetate can be achieved using a platinum oxide catalyst and shaking the mixture with hydrogen until the required amount has been absorbed. ijcrt.org

Advantages: Catalytic hydrogenation is often favored for its high efficiency and the clean nature of the reaction, as the only byproduct is water. It allows for selective reduction of the nitro group without affecting other functional groups if the appropriate catalyst and conditions are chosen. researchgate.net

Table 1: Catalysts in Hydrogenation

| Catalyst | Precursor Example | Product | Reference |

|---|---|---|---|

| Platinum Oxide | Ethyl-5-bromo-2-nitrophenylacetate | Ethyl-2-amino-5-bromophenylacetate | ijcrt.org |

| Palladium on Carbon | 5-Chloro-2-nitrophenylhydrazine | 5-Chloro-2-aminophenylhydrazine |

Chemical reduction offers an alternative to catalytic hydrogenation and involves the use of various reducing agents.

Common Reducing Agents: Agents like sodium borohydride (B1222165) (NaBH₄) and hydrazine (B178648) (N₂H₄) are frequently employed. ontosight.aimrforum.com Hydrazine, in particular, is a powerful reducing agent and has been extensively used for the reduction of graphene oxide, highlighting its effectiveness in chemical reduction processes. arxiv.org

Reaction Mechanism: The choice of reducing agent can influence the reaction pathway and the final product's properties. mrforum.com For example, in the synthesis of nickel nanostructures, the use of different reducing agents like NaBH₄ and N₂H₄·H₂O affects the crystallinity and magnetic properties of the final product. mrforum.com

Application: The reduction of (5-Chloro-2-nitrophenyl)hydrazine (B2489401) to 5-chloro-2-aminophenylhydrazine can be accomplished using metal hydrides.

Electrochemical reduction presents a more environmentally friendly and controllable method for synthesizing this compound. A notable example is the reduction of benzotriazole (B28993).

Process: The electrochemical reduction of benzotriazole is a two-electron reaction that yields o-aminophenylhydrazine. researchgate.netmdpi.com This process involves a protonation reaction, and therefore, it is favored in acidic conditions with high concentrations of H⁺ ions. researchgate.netmdpi.com

Optimization: A pH of 2.2 has been identified as a suitable compromise to achieve high sensitivity while maintaining an acceptable background current. researchgate.netmdpi.com The reaction involves the ring opening of benzotriazole to form this compound. researchgate.net This method is considered a convenient way to prepare derivatives of benzo-1,2,4-triazine. researchgate.net

Table 2: Comparison of Reduction Methods

| Method | Precursor | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Nitrophenylhydrazine | H₂, Pd/C or PtO₂ | This compound | ontosight.ai |

| Chemical Reduction | 2-Nitrophenylhydrazine | Sodium borohydride | This compound | ontosight.ai |

Precursor Synthesis and Derivatization for this compound Formation

The synthesis of this compound often begins with the preparation of a suitable precursor, typically a nitrophenyl compound.

Starting Materials: A common precursor is 2-nitrophenylhydrazine, which can be synthesized through various routes. For instance, the hydrazination of 3,4-dinitrochlorobenzene with hydrazine hydrate (B1144303) can yield a precursor that is then reduced.

Derivatization: The synthesis of derivatives of this compound often involves the initial synthesis of a substituted precursor. For example, to synthesize 5-chloro-2-aminophenylhydrazine, one would start with (5-chloro-2-nitrophenyl)hydrazine and then reduce the nitro group. Another example involves the conversion of 5-bromo-2-nitrobenzaldehyde (B48487) to 5-bromo-2-nitrophenylacetic acid, which is then esterified and reduced to form ethyl 2-amino-5-bromophenylacetate. This ester is then treated with hydrazine to yield 2-amino-5-bromo-phenylacetic hydrazide. ijcrt.org

Optimization Strategies for this compound Synthetic Protocols

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness.

Catalyst and Ligand Selection: In catalytic reactions, the choice of catalyst and ligands is critical. For instance, in the synthesis of itaconimides through palladium-catalyzed domino aminocarbonylation, a novel catalyst system involving a specific ligand was key to the success of the transformation. acs.org

Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, solvent, and pH can significantly impact the outcome. For the electrochemical reduction of benzotriazole, adjusting the pH was essential to balance sensitivity and background current. researchgate.netmdpi.com

Systematic Modification: A systematic approach to modifying the structure of the starting materials can lead to optimized properties in the final product. This is exemplified in the development of anti-tuberculosis agents, where systematic modifications of a disubstituted isoxazoline (B3343090) core led to compounds with improved activity. nih.gov

Reactivity and Reaction Mechanisms of 2 Aminophenylhydrazine

Condensation Reactions of 2-Aminophenylhydrazine

The hydrazine (B178648) moiety of this compound readily undergoes condensation reactions, particularly with carbonyl compounds. This reactivity is a cornerstone of its chemical utility, leading to the formation of key intermediates for more complex transformations.

The reaction of this compound with aldehydes and ketones results in the formation of 2-aminophenylhydrazones. youtube.comvedantu.com This reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazine group to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.orgchemtube3d.com The presence of the 2-amino group generally does not interfere with this initial condensation, which serves as the first step in many sequential reactions. alfa-chemistry.com

The reaction is broadly applicable to a wide range of carbonyl compounds.

| Carbonyl Compound Type | Reactant Example | Product Type |

| Aliphatic Aldehyde | Acetaldehyde | 2-Aminophenylhydrazone |

| Aromatic Aldehyde | Benzaldehyde | 2-Aminophenylhydrazone |

| Aliphatic Ketone | Acetone | 2-Aminophenylhydrazone |

| Aromatic Ketone | Acetophenone | 2-Aminophenylhydrazone |

| α-Keto Acid | Pyruvic Acid | 2-Aminophenylhydrazone |

The formation of a hydrazone from a hydrazine and a carbonyl compound is a well-studied process that can be catalyzed by either acid or base. stackexchange.com The mechanism is analogous to imine formation.

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the carbonyl carbon. Hydrazine is considered more nucleophilic than a typical amine due to the alpha effect, where the adjacent nitrogen atom enhances its reactivity. chemtube3d.com This step forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, creating a neutral carbinolamine intermediate.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final hydrazone product. nih.govlibretexts.org The breakdown of the tetrahedral intermediate to eliminate water is often the rate-limiting step at neutral pH. nih.gov

Cyclization Reactions Mediated by this compound

The true synthetic potential of this compound is realized in its subsequent cyclization reactions. The hydrazone intermediates formed from condensation reactions, or the parent molecule itself, can undergo cyclization to form a variety of stable heterocyclic ring systems.

The ortho-disposed amino and hydrazine functionalities enable the construction of fused heterocyclic systems. The specific product depends on the reaction conditions and the nature of the carbonyl compound or other reagents used.

Indoles (via Fischer Indole (B1671886) Synthesis): The most prominent reaction of arylhydrazines is the Fischer indole synthesis. thermofisher.com When the 2-aminophenylhydrazone of an appropriate aldehyde or ketone is treated with an acid catalyst (Brønsted or Lewis), it rearranges and cyclizes to form an amino-substituted indole. alfa-chemistry.comminia.edu.egwikipedia.org

Indazoles: The structure of this compound is predisposed to the formation of indazole derivatives. These syntheses can proceed through various pathways, including oxidative N-N bond formation or reactions that involve cyclization onto the benzene (B151609) ring. organic-chemistry.orgnih.gov Copper-catalyzed reactions of related precursors, such as 2-halobenzonitriles with hydrazine, highlight a common strategy for forming the indazole core. organic-chemistry.org

1,2,4-Triazoles: Fused triazole systems can be synthesized from this compound. These reactions typically involve treating the hydrazine with reagents that provide a one-carbon unit, such as formamide or orthoesters, leading to the formation of the five-membered triazole ring. organic-chemistry.orgchemistryjournal.net

| Heterocyclic System | Key Reagents/Conditions | Key Intermediate |

| Amino-substituted Indole | Aldehyde/Ketone, Acid Catalyst (e.g., H₂SO₄, ZnCl₂) | 2-Aminophenylhydrazone |

| Indazole Derivative | Oxidizing Agent or specific cyclization precursors | N/A |

| Fused 1,2,4-Triazole | Formamide, Carboxylic Acids, Nitriles | N-Acylhydrazine or Amidrazone |

The mechanism of cyclization is highly dependent on the target heterocycle.

Fischer Indole Synthesis: The accepted mechanism for this acid-catalyzed reaction proceeds through several key steps after the initial formation of the hydrazone wikipedia.orgjk-sci.com:

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. minia.edu.eg

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic rearrangement, similar to a Cope rearrangement. This step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate. alfa-chemistry.comwikipedia.org

Rearomatization and Cyclization: The intermediate rearomatizes, and the resulting imine undergoes intramolecular nucleophilic attack to form a five-membered ring aminal.

Ammonia (B1221849) Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃) to yield the stable, aromatic indole ring. minia.edu.egwikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org

Other Cyclizations: For heterocycles like indazoles or benzotriazines, the mechanism often involves an intramolecular nucleophilic attack from either the aniline (B41778) nitrogen or a nitrogen from the hydrazine chain onto an electrophilic center, followed by a dehydration or elimination step to form the aromatic heterocyclic ring.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysts offer powerful and efficient pathways for constructing complex molecules from this compound and its derivatives. These catalysts can facilitate cross-coupling, C-H activation, and cyclization reactions under milder conditions than traditional methods. nih.govrsc.org

Palladium, copper, rhodium, and nickel are among the most common metals used in these transformations. wikipedia.orgorganic-chemistry.orgnih.govnih.gov

Palladium-Catalyzed Reactions: A significant modification of the Fischer indole synthesis, developed by Buchwald, utilizes a palladium catalyst to form the N-arylhydrazone intermediate via cross-coupling of an aryl bromide with a hydrazone. wikipedia.orgjk-sci.com This approach expands the scope of the reaction to a wider variety of substrates.

Copper-Catalyzed Reactions: Copper catalysts are frequently employed in C-N bond-forming reactions and oxidative cyclizations. For example, copper salts can catalyze the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives organic-chemistry.org and the formation of pyrazole-containing fused rings. rsc.org Copper(II) acetate has also been used to catalyze the reaction of 2-formylboronic acids with hydrazine derivatives as a route to indazoles. nih.govresearchgate.net

Nickel and Zinc-Catalyzed Reactions: Lewis acidic transition metals like Ni(II) and Zn(II) have been shown to catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine, likely by activating the nitrile toward nucleophilic attack. nih.gov

| Metal Catalyst | Reaction Type | Product Class |

| Palladium (Pd) | Cross-coupling (Buchwald Modification) | N-Arylhydrazones (Indole Precursors) |

| Copper (Cu) | C-N Coupling / Annulation | Indazoles, Fused Pyrazoles |

| Rhodium (Rh) / Iridium (Ir) | C-H Activation / Functionalization | Functionalized Aromatics |

| Nickel (Ni) / Zinc (Zn) | Lewis Acid Catalysis / Cyclization | Tetrazines |

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the formation of amides from aryl or vinyl halides, a nucleophile (in this case, this compound), and carbon monoxide. The general catalytic cycle provides a framework for understanding the reactivity of this compound in this context.

A key feature of such reactions is the ability to tune the reaction conditions to favor the formation of either carboxamides or α-ketoamides, the latter resulting from a double carbon monoxide insertion. mdpi.com The choice of palladium precursor, ligands, solvent, and carbon monoxide pressure can significantly influence the product distribution. For instance, in reactions with related aryl iodides, the use of bidentate phosphine (B1218219) ligands like Xantphos has been shown to be effective, particularly with less basic aromatic amines. nih.gov

Recent advancements have also demonstrated the use of heterogeneous catalysts, such as palladium supported on polystyrene (Pd@PS), which offers advantages in terms of catalyst separation and recycling. rsc.org Furthermore, methods have been developed that utilize bench-stable surrogates for carbon monoxide and ammonia, enhancing the practicality and safety of these reactions. rsc.org

A study on the Pd/C-catalyzed oxidative aminocarbonylation of unactivated aryl hydrazines provides valuable insights. This protocol utilizes tertiary amines as both a nucleophile source and a base, with molecular oxygen as the oxidant. rsc.org This approach, which proceeds via C-N bond activation, offers a sustainable and efficient route to tertiary amides and esters. rsc.org

Below is an interactive data table summarizing typical conditions and outcomes for palladium-catalyzed aminocarbonylation reactions with substrates similar to this compound.

Investigations of Catalytic Reaction Pathways

The catalytic cycle for the aminocarbonylation of an aryl halide typically involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex (Ar-Pd-X). Mechanistic studies on the aminocarbonylation of aryl chlorides have indicated that the oxidative addition can be the rate-limiting step and involves a three-coordinate Pd(0) species. nih.govresearchgate.net

CO Insertion: A molecule of carbon monoxide coordinates to the arylpalladium(II) complex and subsequently inserts into the Ar-Pd bond to form an acylpalladium(II) complex (Ar-CO-Pd-X).

Nucleophilic Attack: The this compound molecule acts as a nucleophile, attacking the acylpalladium(II) complex. This step can proceed through different pathways. One proposed mechanism involves the deprotonation of the coordinated amine to form an amido complex, followed by reductive elimination. nih.govresearchgate.net

Reductive Elimination: The final step involves the reductive elimination from the palladium center to form the C-N bond of the amide product and regenerate the Pd(0) catalyst.

A potential catalyst deactivation pathway that has been identified is the formation of a Pd(I) dimer. nih.govresearchgate.net Understanding these fundamental steps is crucial for optimizing reaction conditions and improving the efficiency of the synthesis of amides derived from this compound.

Theoretical Elucidation of this compound Reactivity

Theoretical investigations into the reactivity of hydrazine derivatives often focus on their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are key to understanding the nucleophilic and electrophilic character of the molecule and its potential interaction with a palladium catalyst.

For instance, computational studies on bioactive hydrazine-1-carbothioamides have been used to understand their conformational stability and intermolecular interactions, which can influence their reactivity. mdpi.com Similarly, theoretical studies on the oxidative aromatization of pyrazolines, which can be synthesized from hydrazines, have provided insights into reaction mechanisms. rsc.org

In the context of palladium catalysis, DFT has been employed to investigate the mechanism of denitrogenative cross-coupling reactions of arylhydrazines with aryl halides, a reaction that also involves palladium intermediates. researchgate.net Such studies can help to predict the most likely reaction pathways and identify key transition states, providing a deeper understanding of the factors that control the reactivity and selectivity of these transformations.

The following interactive data table presents a conceptual summary of how theoretical parameters might influence the reactivity of this compound in the context of palladium-catalyzed aminocarbonylation, based on general principles from computational chemistry.

Derivatives of 2 Aminophenylhydrazine: Synthesis and Structural Research

Synthesis of Schiff Bases from 2-Aminophenylhydrazine

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation of primary amines with carbonyl compounds. The presence of both an amino and a hydrazine (B178648) group in this compound offers the potential for the formation of various Schiff base derivatives. The typical synthesis involves the reaction of this compound with different aromatic aldehydes in an appropriate solvent, often with catalytic amounts of acid. rjptonline.org

Synthetic Diversification and Yield Optimization

The synthesis of Schiff bases from hydrazines and aromatic aldehydes is a well-established reaction, generally proceeding with high yields. rjptonline.orgchemijournal.com The reaction is typically carried out by refluxing equimolar amounts of the hydrazine and aldehyde in a solvent such as ethanol (B145695). rjptonline.org The addition of a few drops of glacial acetic acid can catalyze the reaction. rjptonline.org Reaction progress is often monitored by thin-layer chromatography (TLC). rjptonline.org

To optimize yields, factors such as the pH of the reaction medium and the removal of water as it is formed are crucial, as the reaction is reversible. researchgate.net The use of microwave irradiation has also been reported as an efficient, solvent-free method for Schiff base synthesis, often leading to high yields in shorter reaction times. researchgate.net

Table 1: Examples of Reaction Conditions for Phenylhydrazine-derived Schiff Bases

| Reactants | Solvent | Catalyst | Reaction Time | Yield (%) |

| Phenylhydrazine (B124118), 4-chlorobenzaldehyde | Absolute Ethanol | Glacial Acetic Acid | 1-2 hours (reflux) | 91 |

| Phenylhydrazine, 4-bromobenzaldehyde | Absolute Ethanol | Glacial Acetic Acid | 1-2 hours (reflux) | 87 |

| Phenylhydrazine, N,N-dimethylaminobenzaldehyde | Absolute Ethanol | Glacial Acetic Acid | 1-2 hours (reflux) | 93 |

Note: This data is for phenylhydrazine, a closely related compound, and illustrates typical reaction parameters. rjptonline.org

Structural Elucidation of Substituted Schiff Bases

The structural confirmation of newly synthesized Schiff bases relies on a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

FT-IR Spectroscopy: A key indicator for the formation of a Schiff base is the appearance of a characteristic absorption band for the C=N (azomethine) stretching vibration, typically observed in the range of 1510-1633 cm⁻¹. rjptonline.org The disappearance of the C=O stretching band from the starting aldehyde and the N-H stretching bands from the hydrazine are also indicative of a successful reaction. core.ac.uksphinxsai.com

NMR Spectroscopy: In ¹H NMR spectra, the proton of the azomethine group (-CH=N-) typically appears as a singlet in the region of δ 8.56–8.86 ppm. epa.gov Aromatic protons will be observed in their expected regions, and the disappearance of the aldehyde proton signal confirms the reaction's completion. epa.gov In ¹³C NMR spectra, the carbon of the azomethine group can be found in the range of δ 158.2-163.4 ppm. epa.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized Schiff bases, providing further confirmation of their structure. researchgate.net

Formation of Nitrogen-Containing Heterocyclic Compounds of Pharmacological Interest

This compound serves as a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds, which are scaffolds of significant pharmacological interest.

Synthesis of Benzo-1,2,4-triazine Derivatives

One of the important applications of this compound is in the synthesis of benzo-1,2,4-triazines. A common method involves the reduction of 2-nitrophenylhydrazones. While the direct synthesis from 2-aminophenylhydrazones of aldehydes can lead to the aromatic 3-substituted 1,2,4-benzotriazines through air oxidation, the reaction with ketones is a more established route to 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines. nih.gov The initial amino compounds formed from the reduction are often susceptible to air oxidation, leading to the aromatic benzotriazine ring system. nih.gov This oxidative cyclization represents a key method for the preparation of these heterocycles. epa.govnih.govresearchgate.net

Preparation of Pyrazolopyridine and Pyrrolizine Scaffolds

Pyrazolopyridines: The synthesis of pyrazolopyridine scaffolds can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated ketones. beilstein-journals.org This reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.org While specific examples starting from this compound are not abundant in the readily available literature, the general principle involves the reaction of a hydrazine with a suitable diketone or an α,β-unsaturated carbonyl compound to construct the fused heterocyclic system. chim.itresearchgate.netorganic-chemistry.org

Pyrrolizine Scaffolds: Pyrrolizine derivatives are another class of heterocyclic compounds with diverse biological activities. pharaohacademy.com Their synthesis often involves multi-step sequences. While direct synthesis from this compound is not a commonly cited method, derivatives of hydrazine can be utilized in the construction of pyrrole (B145914) rings, which can then be further elaborated to form the bicyclic pyrrolizine core. researchgate.net

Development of Oxadiazole and Thiadiazole Structures

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from hydrazone precursors. researchgate.net The oxidative cyclization of N-acyl hydrazones is a common method for the formation of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgjournalagent.com This can be achieved using various oxidizing agents. organic-chemistry.orgjournalagent.com Another approach involves the dehydrative cyclization of 1,2-diacylhydrazines. nih.gov For the synthesis starting from a this compound derivative, one would first form the corresponding acylhydrazide, which can then be cyclized to the oxadiazole.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system is often prepared from thiosemicarbazide (B42300) precursors. nih.govorganic-chemistry.org These thiosemicarbazides can be synthesized from the corresponding hydrazides. nih.gov The cyclization of thiosemicarbazides to form 2-amino-1,3,4-thiadiazoles can be achieved using strong acids like concentrated sulfuric acid. nih.gov Alternatively, the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like polyphosphate ester (PPE) provides a one-pot synthesis of 2-amino-1,3,4-thiadiazoles. nih.gov

Table 2: Summary of Heterocyclic Ring Syntheses

| Heterocyclic Ring | General Precursor | Key Reaction Type |

| Benzo-1,2,4-triazine | 2-Aminophenylhydrazone | Oxidative Cyclization |

| Pyrazolopyridine | Hydrazine derivative, α,β-unsaturated ketone | Michael Addition, Cyclization |

| Pyrrolizine | Hydrazine derivative (in multi-step synthesis) | Cycloaddition, Cyclization |

| 1,3,4-Oxadiazole | Acylhydrazone | Oxidative Cyclization |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Dehydrative Cyclization |

Formation of Benzimidazole (B57391) Derivatives

The synthesis of benzimidazoles is a well-established area of heterocyclic chemistry, traditionally involving the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. nih.govmdpi.com In this reaction, one nitrogen atom of the diamine attacks the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring fused to the benzene (B151609) core.

This compound, as a substituted o-phenylenediamine, can undergo this classical cyclization. The reaction with an aldehyde, for instance, would proceed via the formation of a Schiff base, followed by cyclization and elimination of water to yield the benzimidazole derivative. The reaction can be catalyzed by various acids or mediated by oxidizing agents. nih.gov

A related synthetic strategy involves the initial formation of a benzimidazole core, which is then functionalized with a hydrazine moiety. For example, the condensation of o-phenylenediamine with chloroacetic acid yields 2-chloromethyl benzimidazole. This intermediate can then undergo halide replacement via nucleophilic substitution with phenylhydrazines to produce the corresponding N,N'-disubstituted hydrazine-benzimidazole derivatives. ijpsr.com

The general reaction scheme for the formation of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde is outlined below:

Table 1: General Synthesis of 2-Substituted Benzimidazoles| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This methodology is adaptable for this compound, where the amino and hydrazine groups provide the necessary nucleophilic centers for the condensation and ring-closure steps.

Synthesis of Oxazolidinone and Diazetidine Derivatives

Oxazolidinones are five-membered heterocyclic compounds that have been synthesized through various routes, often involving amino alcohol precursors. researchgate.net One common method is the reaction of N-aryl-carbamates with epichlorohydrin. researchgate.netunipa.it While direct synthesis from this compound is not prominently documented, a plausible pathway would involve the conversion of the this compound into a suitable β-amino alcohol derivative, which could then be cyclized. Other established methods include the cycloaddition of epoxides with isocyanates. nih.gov

Diazetidines , four-membered rings containing two adjacent nitrogen atoms, represent a more strained heterocyclic system. A stereoselective synthesis for 1,2-diazetidine derivatives has been developed that can be adapted for precursors like this compound. rsc.org This pathway involves the ring-opening of an enantioenriched epoxide with hydrazine monohydrate. The resulting intermediate undergoes selective protection of the nitrogen atoms, followed by a Mitsunobu cyclization to form the 1,2-diazetidine ring. rsc.org Another approach involves the cyclocondensation of alkyl dihalides with hydrazines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

Table 2: Synthetic Strategies for Diazetidine Formation

| Precursors | Key Reaction Step | Product |

|---|---|---|

| Epoxide + Hydrazine | Mitsunobu Cyclization | 1,2-Diazetidine |

Exploration of Quinoxaline (B1680401) and Related Systems

Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine (B50134) ring. The most common and direct method for their synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. nih.govresearchgate.net This reaction is typically high-yielding and can often be performed under mild conditions, sometimes simply by mixing the reactants in water or ethanol without a catalyst. semanticscholar.orgresearchgate.net

This compound serves as a suitable diamine for this synthesis. The two adjacent nitrogen-containing groups (the primary amine and the hydrazine) react with the two carbonyl groups of the dicarbonyl compound in a sequential condensation, leading to the formation of the six-membered pyrazine ring and subsequent aromatization to yield the quinoxaline derivative. researchgate.net The reaction tolerates a wide variety of substituents on both the diamine and the dicarbonyl compound. nih.gov

Functionalization and Modification of this compound Derivatives

Introduction of Halogenated Substituents, e.g., Fluorine

The incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties. nih.gov Several methods exist for the synthesis of fluorine-containing arylhydrazines. One classical approach is the diazotization of a fluorinated aniline (B41778), followed by reduction of the resulting diazonium salt. google.com

More modern methods involve metal-catalyzed C-N cross-coupling reactions. nih.gov An efficient pathway for synthesizing nitro-substituted arylhydrazines is the nucleophilic substitution of activated p-nitro-aryl fluorides with hydrazine hydrate (B1144303), a reaction that can be catalyzed by FeO(OH)@C nanoparticles. nih.gov The resulting fluorinated nitro-arylhydrazine can then be chemically modified, for example, by reducing the nitro group to an amine, to generate a fluorinated this compound derivative. The synthesis of trifluoromethylated hydrazones is also a key strategy for introducing fluorine-containing groups. beilstein-journals.org

Advanced Applications of 2 Aminophenylhydrazine in Chemical Research

Contributions to Organic Synthesis Methodologies

2-Aminophenylhydrazine is a valuable reagent in organic synthesis, primarily due to the dual reactivity of its amino and hydrazine (B178648) moieties. These groups can react independently or in concert to form a variety of heterocyclic systems, which are foundational to medicinal chemistry and materials science.

The strategic placement of two reactive nitrogen-based functional groups allows this compound to serve as a foundational building block for complex heterocyclic architectures. Its ability to undergo cyclization reactions with various electrophiles is a cornerstone of its utility. The compound provides a pre-organized N-C-C-N scaffold that can be readily converted into fused ring systems.

One of the most prominent examples of its application is in the Fischer indole (B1671886) synthesis. While phenylhydrazine (B124118) is the classic reagent, substituted versions like this compound can be used to generate indoles with an amino group at the 7-position. Indoles are a critical pharmacophore found in numerous natural products and pharmaceutical agents, making this application highly significant for drug discovery. The reaction involves the acid-catalyzed rearrangement of the hydrazone formed between this compound and an aldehyde or ketone.

The utility of this compound extends to its role as a direct precursor for a range of specialized heterocyclic compounds. Researchers have leveraged its unique structure to develop efficient synthetic routes to important chemical families.

Benzo-1,2,4-triazines: this compound can be readily converted into dihydrobenzo-1,2,4-triazine derivatives. dcu.ieresearchgate.net This is often achieved through condensation with suitable orthoesters. researchgate.netresearchgate.net This reaction provides a convenient and high-yielding pathway to this particular class of heterocycles. dcu.ieresearchgate.net

Benzimidazoles: N-acylated derivatives of this compound are effective precursors for the synthesis of benzimidazol-1-amines. thieme-connect.de The cyclization under acidic conditions provides access to the benzimidazole (B57391) core, a structure known for its presence in high-temperature polymers and a wide range of biologically active compounds, including anthelmintics and antihistamines. thieme-connect.de

Benzotriazoles: The compound is intrinsically linked to benzotriazoles, as it can be synthesized via the electrolytic reduction of benzotriazole (B28993) in acidic media. dcu.ie Conversely, derivatives of this compound can undergo cyclization to form substituted benzotriazoles.

The following table summarizes key synthetic applications of this compound as a precursor.

| Target Compound Class | Co-reactant/Conditions | Resulting Heterocycle | Significance |

| Indoles | Aldehydes or Ketones / Acid catalyst | 7-Aminoindole derivatives | Core structure in many pharmaceuticals and natural products. |

| Benzo-1,2,4-triazines | Orthoesters | Dihydrobenzo-1,2,4-triazine | Access to a class of compounds with potential biological activities. researchgate.net |

| Benzimidazol-1-amines | N-acylation followed by acid-catalyzed cyclization | 1-Aminobenzimidazole | Building blocks for pharmaceuticals and functional materials. thieme-connect.de |

Engagement in Biochemical Research Methodologies

While the chemical reactivity of this compound suggests potential applications in biochemical research, its specific and detailed use in this field is not extensively documented in publicly available scientific literature.

Hydrazine compounds are known to react with carbonyl groups present in many biomolecules, suggesting a potential role for this compound as a derivatization agent in biochemical assays for the detection or quantification of aldehydes and ketones. However, specific, well-established assays utilizing this compound as a key reagent are not widely reported.

The synthesis of photoaffinity probes from aryl hydrazides for studying biological systems like heme-containing proteins has been described in a general context. researchgate.net The inherent structure of this compound, which could be modified to incorporate reporter groups (e.g., fluorophores) or photoactivatable moieties, makes it a plausible candidate for creating such probes. Nevertheless, detailed research focusing on the synthesis and application of biological probes derived specifically from this compound is not prominent in the current body of scientific literature.

Contributions to Materials Science and Polymer Chemistry Research

The direct application of this compound as a monomer or primary component in materials science and polymer chemistry is not a widely researched area. Its contributions are primarily indirect, through its role as a precursor to more stable heterocyclic monomers. For instance, benzimidazole derivatives, which can be synthesized from N-acylated this compound, are known to be used in the production of high-performance, high-temperature polymers. thieme-connect.de However, literature detailing the direct polycondensation or polymerization of this compound to create novel materials is scarce. Its susceptibility to oxidation may limit its utility as a stable monomer in polymerization reactions. dcu.ie

Exploration in Functional Materials Development

Researchers have utilized 2-aminobenzhydrazide (B158828), a closely related derivative, as a precursor for the preparation of new heterocyclic compounds such as pyrazoles, Schiff bases, and quinazolines. rdd.edu.iqresearchgate.netanjs.edu.iq The synthesis of these compounds often involves the reaction of the hydrazide with various electrophiles, leading to the formation of diverse ring systems. researchgate.net These heterocyclic structures are of significant interest due to their potential applications in medicinal chemistry and materials science. For instance, the reaction of 2-aminobenzhydrazide with phenyl isothiocyanate can lead to the formation of thiadiazole, oxadiazole, and triazole rings. rdd.edu.iqresearchgate.net The characterization of these newly synthesized compounds is typically performed using techniques such as FTIR spectroscopy and elemental analysis to confirm their structures. rdd.edu.iqresearchgate.net

In the realm of dye synthesis, phenylhydrazine and its derivatives play a crucial role in the production of azo dyes, which represent the largest class of synthetic colorants. nbinno.com The reactivity of the hydrazine group allows for diazotization and coupling reactions, which are fundamental to the creation of a wide spectrum of colors with high tinctorial strength and good lightfastness. nbinno.com The specific spectral properties of azo dyes formed from the reaction of phenylhydrazine and its substituted derivatives with free chlorine and a coupling agent like N-(1-naphthyl)ethylenediamine (NED) have been investigated, with the resulting dyes exhibiting distinct absorption characteristics. researchgate.net While these examples utilize phenylhydrazine, the presence of the additional amino group in this compound offers a potential point for further functionalization or to modulate the electronic properties of the resulting dye molecules. Furthermore, the synthesis of hydrazine-appended BODIPY dyes has been described, where the incorporation of the dye introduces specific electrochemical and photophysical properties, such as a reduction event and long excited-state lifetimes. nih.gov

Integration in Polymer and Composite Systems Research

The bifunctional nature of this compound, possessing both a primary amine and a hydrazine group, suggests its potential for integration into polymer and composite systems, either as a monomer for polymerization or as a modifying agent, such as a curing agent for resins.

In the field of polymer chemistry, polyamides are a significant class of polymers characterized by the amide linkage. The synthesis of novel polyamides often involves the condensation of a diamine monomer with a diacid chloride. nih.govresearchgate.net While specific research on the use of this compound as a diamine monomer is not extensively detailed in the provided results, the synthesis of polyamides and polyhydrazides from other bifunctional monomers, such as those derived from amino acids or bipyridine, highlights the general methodology. nih.govresearchgate.netmdpi.com For instance, novel polyamides have been synthesized from diamines derived from alanine (B10760859) and valine, and their thermal properties have been studied. nih.gov Similarly, polyhydrazides have been obtained by the direct polycondensation of a dihydrazine with a diacid chloride. researchgate.net These examples suggest a viable pathway for the incorporation of this compound into polyamide or polyhydrazide backbones, potentially imparting unique properties due to its specific chemical structure.

In the context of composite materials, epoxy resins are widely used thermosets that require a curing agent to undergo cross-linking and form a rigid network. researchgate.netpaint.orgthreebond.co.jppaint.orgpcimag.com Amine-based compounds are a common class of curing agents for epoxy resins. researchgate.netpaint.orgthreebond.co.jppaint.orgpcimag.com The curing process involves the reaction of the active hydrogen atoms of the amine with the epoxy groups of the resin. threebond.co.jp Research has been conducted on the use of various amine and hydrazine compounds as curing agents. For example, 2,4-dinitrophenylhydrazine (B122626) has been used as a solid hardener for epoxy curing at high temperatures. researchgate.net The resulting cured epoxy material demonstrated high stability towards organic solvents, strong acids, and bases. researchgate.net The performance of amine-based curing agents can be influenced by their chemical structure, with aromatic amines generally imparting greater heat and chemical resistance compared to aliphatic amines. threebond.co.jp Novel polycyclic-aliphatic amines have been developed to enhance the productivity of epoxy coatings by enabling faster cure times and rapid recoatability. paint.org While direct studies on this compound as an epoxy curing agent are not detailed, its structure suggests it could function as such, with the amino and hydrazine groups providing active sites for reaction with the epoxy resin.

The following table summarizes the types of polymers and the potential role of this compound:

| Polymer System | Potential Role of this compound | Key Research Findings with Related Compounds |

| Polyamides | Diamine Monomer | Synthesis of polyamides from amino acid-derived diamines has been demonstrated. nih.govnih.gov |

| Polyhydrazides | Dihydrazine Monomer | Polyhydrazides have been synthesized via polycondensation of dihydrazines with diacid chlorides. researchgate.netmdpi.com |

| Epoxy Resins | Curing Agent/Hardener | Aromatic amines and other hydrazine derivatives have been used to cure epoxy resins, imparting thermal and chemical stability. researchgate.netthreebond.co.jp |

Relevance in Environmental Chemistry Research

This compound and its related compounds are also relevant in the field of environmental chemistry, particularly in the study of pollutant transformation and the development of analytical methods for detecting related chemical species.

Methodological Investigations in Pollutant Transformation Studies

The transformation of pollutants in the environment is a critical area of study. Hydrazine derivatives can be involved in these transformations or used as reagents to study them. For instance, the reaction of aldehydes and ketones with hydrazine derivatives is a well-established chemical transformation. researchgate.netresearchgate.netquora.com This reaction is utilized in analytical methods to derivatize carbonyl compounds, which are common atmospheric pollutants. nih.gov The reaction of phenylhydrazine with various aldehydes in the presence of a catalyst can lead to the synthesis of highly functionalized 5-aminopyrazole-4-carbonitriles. researchgate.net This demonstrates the reactivity of the hydrazine moiety towards carbonyl groups, a reaction that could be relevant in the transformation of aldehydic pollutants in the environment.

Furthermore, the degradation of pesticides is a significant area of environmental research. While direct studies involving this compound in pesticide degradation were not found, the principles of chemical derivatization are sometimes employed to confirm the identity of pesticide residues. epa.gov This suggests a potential application for this compound as a reagent to react with certain pesticide transformation products, aiding in their identification and quantification.

Analytical Method Development for Related Chemical Species

The development of sensitive and specific analytical methods is crucial for monitoring environmental pollutants and other chemical species. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of various compounds in environmental and biological samples. semanticscholar.orgresearchgate.netresearchgate.netnih.govmdpi.com

Methods for the determination of phenylhydrazine hydrochloride in industrial wastewater have been developed using HPLC with UV detection. semanticscholar.org A typical method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer, with detection at a specific wavelength. semanticscholar.org Such methods demonstrate good linearity, recovery, and precision. semanticscholar.org While this method is for a related compound, it provides a strong basis for the development of an HPLC method for the quantification of this compound.

Furthermore, hydrazine derivatives are extensively used as derivatizing agents for the analysis of carbonyl compounds, such as aldehydes and ketones. nih.gov The reaction of a carbonyl compound with a hydrazine derivative, such as 2,4-dinitrophenylhydrazine (DNPH), forms a stable hydrazone that can be readily analyzed by HPLC-UV or LC-MS. nih.gov 2-Hydrazinoquinoline (B107646) has been explored as a novel derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones by LC-MS. nih.govnih.gov This reagent was chosen for its hydrophobicity, which aids in the retention of the derivatized analytes in reversed-phase chromatography. nih.gov These examples highlight the potential of this compound to be used as a derivatizing agent for specific classes of analytes, such as keto-acids, to enhance their detection and separation in complex matrices. capes.gov.br

The following table outlines analytical methods for related hydrazine compounds:

| Analyte | Method | Key Parameters | Application |

| Phenylhydrazine hydrochloride | HPLC-UV | Column: Kromasil-C18; Mobile Phase: Methanol/Phosphate Buffer; Detection: 235 nm semanticscholar.org | Industrial Wastewater |

| Hydrazine | UPLC-MS/MS | Derivatization with naphthalene-2,3-dialdehyde researchgate.net | Drinking Water |

| Carbonyl Compounds | HPLC-UV/LC-MS | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) nih.gov | Atmospheric Samples |

| Carboxylic acids, aldehydes, and ketones | LC-MS | Derivatization with 2-hydrazinoquinoline nih.govnih.gov | Biological Samples |

Computational and Theoretical Studies on 2 Aminophenylhydrazine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in determining the geometric and electronic properties of molecules. A computational study on N-(2-Amino-benzoyl)-N'-phenyl hydrazine (B178648), a derivative of 2-aminophenylhydrazine, utilized both Hartree-Fock (HF) and DFT (B3LYP) methods with 6-31G(d) and 6-31+G(d,p) basis sets to analyze its molecular structure. researchgate.netsciforum.net The calculated results for the optimized geometry were found to be in good agreement with experimental X-ray crystallography data. researchgate.netsciforum.net

The study revealed key structural parameters. For instance, the C=O bond length was calculated to be approximately 1.24 Å, consistent with a typical double bond. sciforum.net The C-N bond distances within the hydrazine and amide moieties were also elucidated, providing insight into the electronic delocalization and tautomeric preferences of the molecule. sciforum.net Specifically, the C11–N26 bond distance of 1.35 Å suggested that the keto tautomer is favored over the enol form. sciforum.net The various C-C bond lengths in the aromatic rings were found to be in the range of 1.36-1.40 Å, indicative of significant conjugate double bond character. sciforum.net

Table 1: Selected Calculated Bond Lengths of N-(2-Amino-benzoyl)-N'-phenyl hydrazine Data sourced from a computational study using B3LYP and HF methods. sciforum.net

| Bond | B3LYP/6-31G(d) (Å) | HF/6-31G(d) (Å) |

| C1-N23 | 1.39 | 1.39 |

| C10-C11 | 1.48 | 1.48 |

| C11-O30 | 1.24 | 1.21 |

| C11-N26 | 1.35 | 1.35 |

| C12-N28 | 1.41 | 1.41 |

| N26-N28 | 1.39 | 1.39 |

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. These methods are instrumental in drug discovery and development. For derivatives of this compound, docking studies have been employed to investigate their potential as inhibitors of various enzymes implicated in diseases such as cancer and diabetes.

For instance, derivatives of 2-aminobenzamide (B116534), which shares a common structural motif with this compound, have been investigated as class I histone deacetylase (HDAC) inhibitors. mdpi.com Molecular docking studies revealed that the 2-aminobenzamide moiety acts as a zinc-binding group, chelating the catalytic zinc ion in the active site of HDACs in a bidentate fashion. mdpi.com The docking poses also highlighted the importance of substituents on the benzamide (B126) ring for fitting into the enzyme's "foot pocket" and achieving subtype selectivity. mdpi.com

In the context of antidiabetic agents, benzylidenehydrazine (B8809509) derivatives have been studied as inhibitors of α-amylase. nih.gov Molecular docking of a potent derivative at the allosteric site of α-amylase revealed key hydrogen bond interactions with amino acid residues such as ARG252 and SER289, which were proposed to be responsible for its inhibitory activity. nih.gov These in silico findings provide a structural basis for the observed biological activity and guide the design of more potent inhibitors.

While specific docking studies on this compound derivatives are not extensively reported in the provided search results, the studies on structurally related compounds underscore the potential of this scaffold in designing enzyme inhibitors. The 2-amino and hydrazine functionalities can participate in crucial hydrogen bonding and metal-chelating interactions within enzyme active sites.

Prediction of Reaction Pathways and Energetics

Computational chemistry offers valuable tools for predicting the most likely pathways for chemical reactions and calculating their associated energy changes. This is particularly useful for understanding reaction mechanisms and optimizing synthetic routes. While specific computational studies on the reaction pathways and energetics of this compound were not prominently featured in the search results, the general methodologies are well-established.

Theoretical investigations into the reaction kinetics of hydrazine-based fuels provide a relevant example of how these methods are applied. mdpi.com For instance, the decomposition mechanisms of monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH) have been studied using quantum mechanical calculations to determine the energy barriers of various reaction steps. mdpi.com These studies can identify the rate-determining steps and the most favorable reaction pathways under different conditions.

Similarly, computational methods can be applied to explore the synthesis of this compound and its derivatives. For example, the reaction of a substituted aniline (B41778) with a hydrazine source could be modeled to determine the transition state structures and activation energies, thereby predicting the feasibility and potential byproducts of the reaction. Furthermore, the energetics of different tautomers or conformers of this compound can be calculated to understand their relative stabilities.

A computational study on the formation of N-Nitrosodimethylamine (NDMA) from substituted hydrazine derivatives during ozonation illustrates the power of these methods in elucidating complex reaction mechanisms. nih.gov By calculating the Gibbs free energy of reaction and activation free energies, researchers can map out the entire reaction landscape and identify the most probable pathways. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Computational methods are extensively used to develop predictive QSAR models that can guide the design of new, more potent analogs.

For derivatives of this compound, 3D-QSAR studies have been performed on related structures to identify the key molecular features responsible for their biological effects. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed the importance of hydrophobic character for their inhibitory activity. researchgate.net The model suggested that the inclusion of hydrophobic substituents would enhance HDAC inhibition, while electron-withdrawing groups would have a negative influence. researchgate.net The pharmacophore model developed in this study consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, providing a template for the design of new inhibitors. researchgate.net

Another QSAR study on quinazolinone derivatives containing hydrazone units, which are structurally analogous to certain this compound derivatives, also highlighted the importance of specific structural modifications for antitumor activity. rsc.org The CoMFA (Comparative Molecular Field Analysis) model constructed in this study provided insights that could direct future structural modifications to improve potency. rsc.org For instance, the introduction of a 2-fluorobenzoyl group was found to be beneficial for the activity against certain cancer cell lines. rsc.org

These computational SAR studies provide a rational framework for the optimization of lead compounds. By correlating molecular descriptors (such as steric, electronic, and hydrophobic properties) with biological activity, these models can predict the activity of yet-to-be-synthesized compounds, thereby saving time and resources in the drug discovery process.

Analytical and Spectroscopic Characterization Techniques in 2 Aminophenylhydrazine Research

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For 2-Aminophenylhydrazine, these methods are fundamental for identifying its key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its amine, hydrazine (B178648), and aromatic components. The N-H stretching vibrations of both the primary amine (-NH₂) and the hydrazine (-NHNH₂) groups typically appear as a series of bands in the 3200–3500 cm⁻¹ region. Aromatic C-H stretching is observed around 3000–3100 cm⁻¹. The spectrum also shows characteristic absorptions for C=C stretching within the benzene (B151609) ring in the 1500–1600 cm⁻¹ range and C-N stretching vibrations, typically found between 1250 and 1350 cm⁻¹. researchgate.netscispace.com These spectral features are crucial for confirming the presence of the core structural elements of the molecule. researchgate.net

Raman Spectroscopy: As a complementary technique, Raman spectroscopy also provides insights into the vibrational modes of the molecule. dcu.ie It is particularly sensitive to non-polar bonds and can be used to corroborate the structural assignments made from FT-IR data, especially for the vibrations of the aromatic ring. dcu.ie

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) |

| Amine & Hydrazine | N-H Stretching | 3200 - 3500 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C=C Stretching | 1500 - 1600 |

| Amine/Hydrazine | C-N Stretching | 1250 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton framework. The aromatic protons on the benzene ring are expected to appear as a complex multiplet in the downfield region, typically between 6.5 and 7.5 ppm. The chemical shifts and coupling patterns of these protons are dictated by their position relative to the electron-donating amino and hydrazine substituents. The protons of the -NH₂ and -NHNH₂ groups are exchangeable and typically appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. The six carbon atoms of the aromatic ring would produce distinct signals in the region of approximately 110 to 150 ppm. The specific chemical shifts are influenced by the electronic effects of the attached nitrogen-containing groups. Spectroscopic data from related structures, such as substituted benzotriazines and benzimidazoles, are often used to aid in the assignment of these signals. scispace.comthieme-connect.deresearchgate.net

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic (C-H) | 6.5 - 7.5 |

| ¹H | Amine/Hydrazine (N-H) | Variable (Broad signals) |

| ¹³C | Aromatic (C) | 110 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization. With a chemical formula of C₆H₉N₃, the compound has a monoisotopic mass of approximately 123.08 g/mol .

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 123. The fragmentation of this compound would likely involve the cleavage of the N-N bond, loss of ammonia (B1221849) (NH₃), or loss of the entire hydrazine moiety. Analysis of the resulting fragment ions helps to confirm the connectivity of the atoms within the molecule. The fragmentation patterns of related heterocyclic compounds, such as benzimidazoles, often serve as a reference for interpreting the mass spectrum. scispace.comthieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands that arise from the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions associated with the conjugated π-system of the benzene ring. These typically appear as strong absorption bands in the 240–280 nm range. thieme-connect.de Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may be observed as weaker, longer-wavelength absorptions. dcu.ie Studies on related phenylhydrazine (B124118) derivatives show broad absorption bands that can extend into the visible region (320-450 nm), indicating a complex electronic structure. dcu.ie

| Electronic Transition | Expected Wavelength Range (λₘₐₓ) | Associated Chromophore |

| π → π | 240 - 280 nm | Benzene Ring |

| n → π | > 280 nm (often broad) | N-N, C-N |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the molecular and crystal structure.

A crystal structure analysis would yield exact data on bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the aromatic ring and the conformation of the hydrazine side chain. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding involving the amine and hydrazine groups, which govern the packing of the molecules in the crystal lattice. This method has been successfully applied to characterize derivatives of this compound. scispace.comresearchgate.net

Chromatographic Techniques (TLC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions involving this compound. researchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of reactants, intermediates, and products can be visualized, often under UV light. The retention factor (Rf value) is a characteristic property used for identification under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC offers a high-resolution method for the quantitative analysis and purification of this compound. A common approach is reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a gradient mixture of methanol (B129727) and water). A UV-Vis detector is typically used to monitor the elution of the compound, and the purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram.

| Parameter | Condition |

| Technique | Reverse-Phase HPLC |

| Column | C18 (Octadecyl-silica) |

| Mobile Phase | Gradient or isocratic mixture of Methanol/Acetonitrile and Water |

| Detector | UV-Vis (e.g., 254 nm) |

Electrochemical Methods for Reactivity and Detection Studies

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. The amino and hydrazine moieties are electroactive and can undergo oxidation or reduction at an electrode surface.

Studies have shown that this compound can be formed through the electrochemical reduction of benzotriazole (B28993). scispace.comdcu.ieresearchgate.netresearchgate.net Cyclic voltammetry can be used to study the potential at which this reduction occurs and to investigate the electrochemical behavior of the resulting this compound. The data obtained from these studies, such as oxidation and reduction peak potentials, provide valuable information about the compound's reactivity and can be used to develop sensitive electrochemical sensors for its detection. researchgate.netresearchgate.net

Green Chemistry Approaches in 2 Aminophenylhydrazine Synthesis and Applications

Solvent-Free and Reduced-Solvent Reaction Conditions

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. semanticscholar.org Solvent-free reactions, conducted with neat reactants, can lead to higher efficiency, reduced waste, and simplified product isolation. jmaterenvironsci.com

In the context of 2-aminophenylhydrazine chemistry, solvent-free conditions can be applied to condensation reactions, such as the formation of hydrazones. For instance, the reaction between a hydrazine (B178648) and a carbonyl compound can proceed by simply grinding the solid reactants together, sometimes with a solid catalyst. ewha.ac.kr High hydrostatic pressure is another technique that facilitates hydrazone synthesis without the need for solvents or catalysts, offering nearly quantitative yields and easier product isolation. nih.govresearchgate.net A patented method for producing methylhydrazine sulfate (B86663) also employs a solvent-free reaction between benzylidene nitride and dimethyl sulfate, achieving high yields and purity. google.com These approaches not only prevent pollution but also often increase reaction rates and simplify procedures. jmaterenvironsci.com

Mechanochemical Synthesis Techniques

Mechanochemistry, particularly through the use of ball milling, offers a powerful, solvent-free alternative to traditional solution-phase synthesis. nih.govresearchgate.net This technique uses mechanical force to induce chemical reactions in the solid state, often at room temperature, leading to reduced energy consumption and minimal waste. nih.gov

The synthesis of hydrazones, a common application of hydrazines, has been successfully achieved using mechanochemical methods, with some reactions completed in cycles to yield quantitative results. nih.gov This approach is applicable to the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and benzimidazoles, from hydrazine precursors. nih.govmdpi.com For example, 3,5-diphenyl-1H-pyrazoles can be synthesized efficiently in a one-pot reaction from chalcones and hydrazine under ball-milling conditions, using an oxidant like sodium persulfate. researchgate.net The advantages include short reaction times, high efficiency, and a simple work-up, making it a potent green alternative to conventional methods. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. nih.govnih.gov This method is particularly effective for the synthesis of heterocyclic compounds derived from hydrazines.

In reactions involving this compound, microwave irradiation can be used to efficiently synthesize biologically relevant molecules like indoles via the Fischer indole (B1671886) synthesis. researchgate.net The use of microwaves can dramatically reduce reaction times from hours to minutes. nih.gov For example, the synthesis of fenamic acid hydrazides from their corresponding acids under microwave irradiation was completed in 4-12 minutes with 82-96% yields, a significant improvement over the multi-hour, two-step conventional method. nih.gov Similarly, microwave-assisted cyclization of 2-alkynylanilines in water provides a straightforward, metal-free route to indoles. elte.hu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydrazides

| Method | Number of Steps | Reaction Time | Yield | Conditions |

|---|---|---|---|---|

| Conventional Heating | Two | 13.5 - 30 hours | 64 - 82% | Reflux with methanol (B129727)/H₂SO₄, then hydrazine hydrate (B1144303) nih.gov |

| Microwave Irradiation | One | 4 - 12 minutes | 82 - 96% | Solvent-free reaction with hydrazine hydrate nih.gov |

Catalysis in Environmentally Benign Syntheses

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed under milder conditions, with greater selectivity and reduced waste. Environmentally benign catalysts, such as solid acids, basic alumina (B75360), or molecular iodine, are preferred over corrosive or toxic reagents. jmaterenvironsci.comresearchgate.netgrafiati.com

In syntheses involving this compound, heterogeneous catalysts like FeCl₃ supported on bentonite (B74815) have been used for the solvent-free condensation with aldehydes under microwave irradiation to produce hydrazides in good yields. grafiati.com Basic alumina (Al₂O₃) has also been employed as an effective, non-toxic catalyst for the solvent-free, one-pot synthesis of 2-pyridones. jmaterenvironsci.com Furthermore, some syntheses can be conducted under high pressure without any catalyst, representing an ideal green methodology. nih.govresearchgate.net These catalytic systems are often reusable, cost-effective, and simplify product purification, aligning with the principles of sustainable chemistry. semanticscholar.org

Atom Economy and Waste Prevention Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful as they generate few or no byproducts. jocpr.comjk-sci.com

Table 2: Atom Economy of Idealized Reaction Types

| Reaction Type | General Scheme | Atom Economy | Byproducts |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | B |

| Elimination | A-B → A + B | < 100% | B |

| Rearrangement | A → B | 100% | None |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for 2-Aminophenylhydrazine Derivatives

The synthesis of this compound derivatives has traditionally relied on classical methods, but modern research is pushing the boundaries toward more efficient, sustainable, and versatile strategies. The conventional approach involves the diazotization of o-phenylenediamine (B120857) followed by a reduction step. nih.govwikipedia.org For instance, the synthesis of related substituted phenylhydrazines often starts from the corresponding aniline (B41778), which undergoes diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by reduction using agents like sodium sulfite (B76179) or tin(II) chloride. nih.govgoogle.com

Emerging research is focused on improving these foundational methods and developing entirely new ones. A key area of development is the use of advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, for example, have shown promise in forming N-aryl bonds and can be adapted for hydrazine (B178648) derivatives. wikipedia.orgnih.gov These methods offer milder reaction conditions and broader functional group tolerance compared to traditional routes. One innovative approach involves a palladium-catalyzed strategy to create N-arylhydrazones from aryl bromides and hydrazones, which can be extended to synthesize a wide array of substituted indoles. wikipedia.orgjk-sci.comorganic-chemistry.org Another frontier is the development of continuous flow processes, which can offer improved safety and efficiency over batch reactions, particularly for handling potentially unstable intermediates like diazonium salts.

Furthermore, efforts are being made to utilize greener reagents and solvents to minimize environmental impact. The use of alternative reducing agents, such as sodium hydrosulfite in a buffered solution, exemplifies this trend. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, is also a significant area of research, streamlining the production of complex derivatives. byjus.com

Table 1: Comparison of Synthetic Methodologies for Phenylhydrazine (B124118) Derivatives

| Methodology | Typical Reagents | Key Features | Relevant Findings |

|---|---|---|---|

| Classical Synthesis | Aniline derivative, NaNO₂, HCl, SnCl₂ or Na₂SO₃ | Well-established, multi-step process involving diazotization and reduction. nih.govwikipedia.org | Foundation for producing a wide range of phenylhydrazines. |

| Palladium-Catalyzed Coupling | Aryl halide, Hydrazone, Palladium catalyst (e.g., with chelating phosphine (B1218219) ligands) | Milder conditions, high functional group tolerance, direct route to protected hydrazines. wikipedia.orgnih.gov | Enables novel entries into Fischer indole (B1671886) synthesis and preparation of complex hydrazones. jk-sci.comorganic-chemistry.org |

| Continuous Flow Synthesis | (Substituted) Aniline, Diazotizing agent, Reducing agent in a microreactor system | Enhanced safety, improved efficiency and scalability, reduced reaction times. | Addresses safety risks associated with batch diazotization reactions. |

| Green Chemistry Approaches | Use of alternative reducing agents (e.g., NaHSO₃), water-based systems, one-pot sequences. nih.govbyjus.com | Reduced environmental impact, operational simplicity. | Demonstrates feasibility of more sustainable synthetic routes. |

Exploration of New Reactivity Patterns and Transformation Pathways

The reactivity of this compound is dominated by the interplay between its two key functional groups. While its participation in classical reactions like the Fischer indole synthesis is well-known, current research is delving into more complex and novel transformations. wikipedia.orgnih.gov The Fischer indole synthesis itself remains a fertile ground for discovery, with new catalysts and conditions being explored to control regioselectivity and expand the substrate scope. jk-sci.comorganic-chemistry.orgbyjus.com The presence of the ortho-amino group can influence the cyclization process, potentially leading to unique indole structures or alternative reaction pathways.

Beyond indoles, this compound is a valuable precursor for a diverse range of heterocyclic compounds. Its reaction with carbonyl compounds readily forms hydrazones, which are versatile intermediates. nih.govresearchgate.net Researchers are exploring multicomponent reactions where this compound, an aldehyde or ketone, and a third component react in a single step to build complex molecular architectures. For example, condensation reactions with β-ketonitriles or malononitrile (B47326) derivatives are established routes to aminopyrazoles. beilstein-journals.orgrsc.org The additional amino group in this compound provides a handle for subsequent cyclizations or functionalizations, allowing for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. rsc.org

Another emerging area is the study of its reactions with dicarbonates and related compounds to form novel heterocyclic structures, such as oxazinanones. researchgate.net The selective reaction at the terminal nitrogen of the hydrazine moiety is a key aspect of its reactivity. researchgate.net The exploration of oxidative reactions is also of interest; for instance, reactions of phenylhydrazines can sometimes lead to unexpected phenyldiazenyl derivatives through oxidative processes. taylorandfrancis.com Understanding and controlling these new pathways are crucial for unlocking the full synthetic potential of this compound.

Table 2: Key Reactivity Patterns of this compound

| Reaction Type | Reactant(s) | Product(s) | Significance |

|---|---|---|---|

| Hydrazone Formation | Aldehydes, Ketones | Phenylhydrazones | Key intermediate for further transformations, including the Fischer indole synthesis. nih.govresearchgate.net |

| Fischer Indole Synthesis | Aldehydes, Ketones (under acidic conditions) | Amino-substituted Indoles | A powerful and historic method for creating the indole core, a common motif in pharmaceuticals. wikipedia.orgbyjus.comnih.gov |

| Cyclocondensation | β-Dicarbonyls, β-Ketonitriles, Malononitrile | Pyrazoles, Pyrazolones, Aminopyrazoles | Provides access to a wide range of five-membered nitrogen heterocycles with diverse applications. beilstein-journals.orgresearchgate.netresearchgate.net |

| Reaction with Dicarbonates | Cyclic Dicarbonates | Oxazinanones and other heterocycles | Explores novel cyclization strategies for creating six-membered heterocyclic systems. researchgate.net |

| Multicomponent Reactions | e.g., Aldehyde, Malononitrile | Highly substituted Pyridazines or Pyrazoles | Efficiently builds molecular complexity in a single synthetic operation. researchgate.net |

Advancement of this compound-Based Functional Materials

The derivatives of this compound are increasingly being recognized as valuable building blocks for functional materials. The presence of multiple nitrogen atoms makes these molecules excellent ligands for coordinating with metal ions. This property is being exploited to create novel metal complexes with potential applications in catalysis, sensing, and molecular magnetism. researchgate.net The ortho-aminophenyl group can act as an additional binding site, enabling the formation of pincer-type ligands or stable chelate structures, which can stabilize catalytic metal centers or act as fluorescent sensors for specific metal ions.

In polymer science, this compound derivatives serve as versatile monomers or cross-linking agents. The two reactive sites—the amino and hydrazine groups—can be used to build complex polymer architectures. For example, they can be incorporated into polyamides, polyimides, or epoxy resins to enhance thermal stability or introduce specific functionalities. Research into polymers containing hydrazine moieties has shown potential in areas ranging from high-energy materials to pharmaceuticals. wiley.com